molecular formula C8H3ClINO2 B8240012 5-Chloro-6-iodo-isoindole-1,3-dione CAS No. 905273-37-2

5-Chloro-6-iodo-isoindole-1,3-dione

Cat. No.: B8240012
CAS No.: 905273-37-2
M. Wt: 307.47 g/mol
InChI Key: BMEYSSCNGIDWNG-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-isoindole-1,3-dione is a halogenated isoindole-dione derivative characterized by a bicyclic aromatic core with two ketone groups at positions 1 and 3. The compound features chloro and iodo substituents at positions 5 and 6, respectively. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

5-chloro-6-iodoisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClINO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEYSSCNGIDWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)I)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268335
Record name 5-Chloro-6-iodo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-37-2
Record name 5-Chloro-6-iodo-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905273-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-iodo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-iodo-isoindole-1,3-dione typically involves the halogenation of isoindole-1,3-dione. One common method is the sequential introduction of chlorine and iodine atoms into the isoindole-1,3-dione core. This can be achieved through electrophilic substitution reactions using reagents such as chlorine gas and iodine monochloride under controlled conditions .

Industrial Production Methods

Industrial production of 5-Chloro-6-iodo-isoindole-1,3-dione may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-iodo-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can have enhanced biological and chemical properties .

Scientific Research Applications

5-Chloro-6-iodo-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodo-isoindole-1,3-dione involves its interaction with various molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes or the alteration of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogen vs. Amino Groups

A key analog is 5-Amino-6-chloroisoindoline-1,3-dione (CAS 5566-48-3), which replaces the iodo group in the target compound with an amino substituent. The molecular formula of this analog is C₈H₅ClN₂O₂, compared to C₈H₃ClINO₂ for 5-Chloro-6-iodo-isoindole-1,3-dione.

Property 5-Chloro-6-iodo-isoindole-1,3-dione 5-Amino-6-chloroisoindoline-1,3-dione
Molecular Weight ~313.48 g/mol ~212.59 g/mol
Substituents Cl (5), I (6) Cl (6), NH₂ (5)
Electrophilicity High (due to electron-withdrawing I) Moderate (NH₂ is electron-donating)
Lipophilicity (ClogP*) Estimated ~2.5–3.0 ~1.0–1.5 (based on piperazine-diones)

In contrast, the amino group may improve solubility but decrease metabolic stability .

Core Scaffold Comparison: Isoindole-dione vs. Indolin-dione

highlights indolin-2,3-dione derivatives, which differ in their bicyclic structure. These compounds exhibit low s1 receptor affinity (Kis1 >300 nM) but high s2 selectivity (Kis1/Kis2 >72). In contrast, benzoxazolone derivatives show strong s1 affinity (Kis1 = 2.6–30 nM). The isoindole-1,3-dione core in the target compound may similarly influence receptor interactions, though its selectivity profile remains speculative without direct data. Key differences include:

  • Electronic Effects : The 1,3-dione arrangement creates a stronger electron-deficient core compared to indolin-2,3-dione, possibly enhancing interactions with nucleophilic residues in enzymes or receptors .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The iodo substituent significantly increases lipophilicity compared to chloro- or amino-substituted analogs (Table 1). Piperazine-2,3-dione derivatives in show ClogP improvements over piperazine (e.g., compound 2a: ClogP = 1.8 vs. piperazine ClogP = −1.1), suggesting halogenation enhances drug-like properties. Extrapolating this, the target compound’s higher ClogP may improve blood-brain barrier penetration but require formulation adjustments for solubility .

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